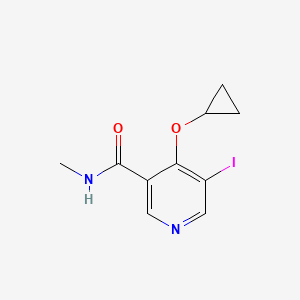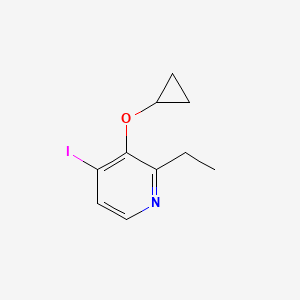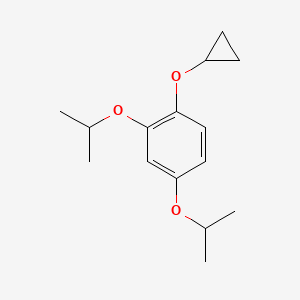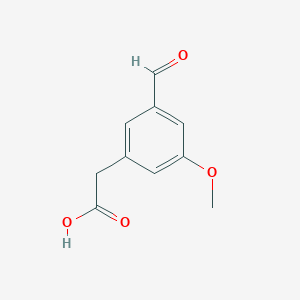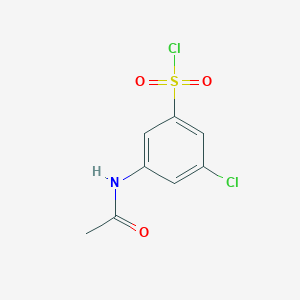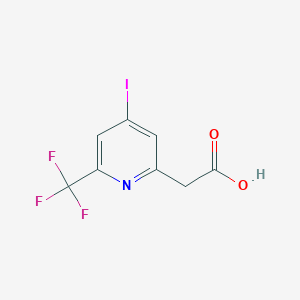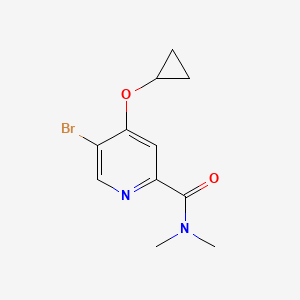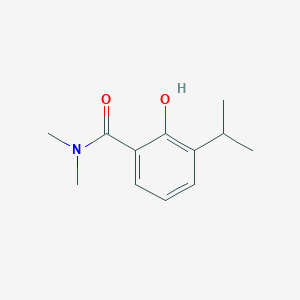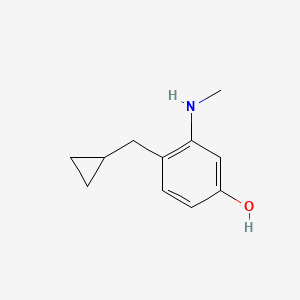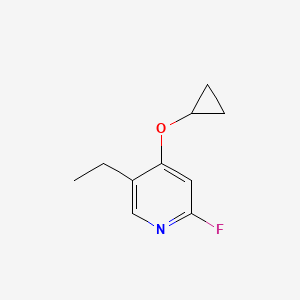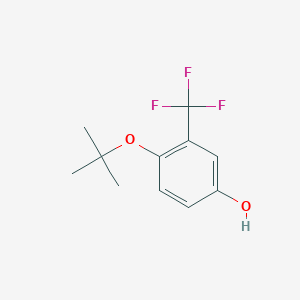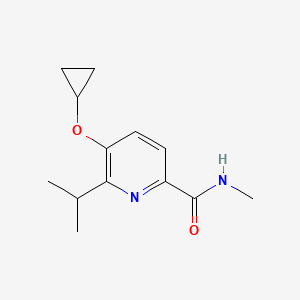
5-Cyclopropoxy-6-isopropyl-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-6-isopropyl-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group and an isopropyl group attached to a picolinamide backbone. It is primarily used in research and development settings.
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-6-isopropyl-N-methylpicolinamide involves several steps. One common synthetic route includes the reaction of 6-isopropylpicolinic acid with cyclopropanol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then reacted with N-methylamine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
5-Cyclopropoxy-6-isopropyl-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-6-isopropyl-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-6-isopropyl-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparación Con Compuestos Similares
5-Cyclopropoxy-6-isopropyl-N-methylpicolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide: This compound has a similar structure but differs in the position of the cyclopropoxy group, which can lead to different chemical and biological properties.
6-Isopropyl-N-methylpicolinamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-N-methyl-6-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)12-11(17-9-4-5-9)7-6-10(15-12)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clave InChI |
VJLXWWBLNJVWBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=N1)C(=O)NC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


